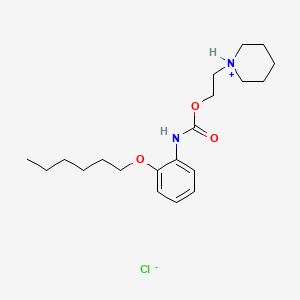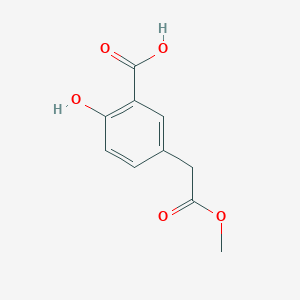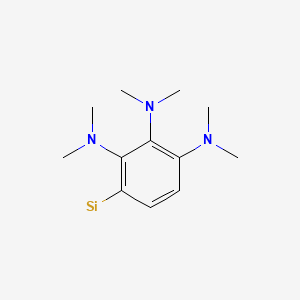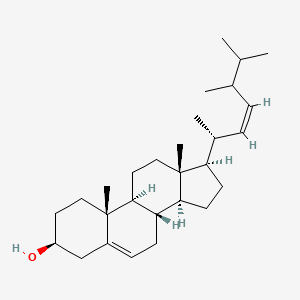
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is a sterol compound that is structurally related to ergosterol Sterols are a subgroup of steroids and are important components of cell membranes in fungi, plants, and animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydrogenation: This step involves the addition of hydrogen to the precursor compound under specific conditions, usually in the presence of a catalyst such as palladium on carbon.
Isomerization: This step converts the precursor into the desired isomeric form. This can be achieved using specific reagents and conditions that favor the formation of the (24xi) isomer.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using fungi or yeast that naturally produce sterols. The sterols are then extracted and purified through a series of chemical reactions and purification steps to yield the final product.
Chemical Reactions Analysis
Types of Reactions
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other sterol compounds.
Biology: Studied for its role in fungal cell membrane structure and function.
Medicine: Investigated for its potential antifungal properties and its role in the development of antifungal drugs.
Industry: Used in the production of sterol-based products, such as dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of (24xi)-Ergosta-5,22(Z)-dien-3beta-ol involves its interaction with cell membranes. As a sterol, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. In fungi, it plays a crucial role in maintaining cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Ergosterol: A closely related sterol found in fungi, with similar structural features.
Cholesterol: A sterol found in animal cell membranes, with a similar role in maintaining membrane structure.
Stigmasterol: A plant sterol with similar structural properties.
Uniqueness
(24xi)-Ergosta-5,22(Z)-dien-3beta-ol is unique due to its specific isomeric form and its particular role in fungal biology. Unlike cholesterol, which is predominant in animal cells, this compound is more relevant to fungi and certain plants, making it a valuable target for antifungal research and applications.
Properties
CAS No. |
51744-68-4 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
OILXMJHPFNGGTO-WDUDWEGRSA-N |
Isomeric SMILES |
C[C@H](/C=C\C(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


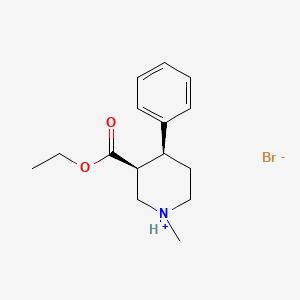

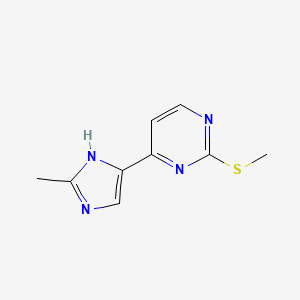
![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
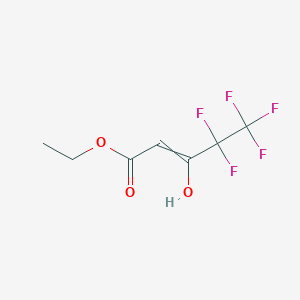

![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
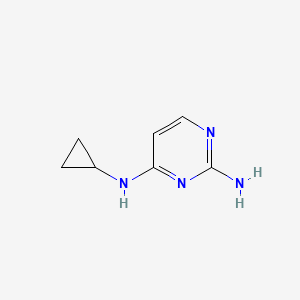
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
